molecular formula C16H16F3N5O3 B3009064 1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1396815-88-5

1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No. B3009064
CAS RN: 1396815-88-5
M. Wt: 383.331
InChI Key: PISZJOYOLIXIMT-UHFFFAOYSA-N
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Description

1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in cellular signaling and are involved in various physiological and pathological processes, such as cell growth, differentiation, migration, and survival. PP2 has been widely used as a research tool to study the functions of Src family kinases and their involvement in disease processes.

Scientific Research Applications

Kinase Inhibitors and Anti-Cancer Applications

Compounds related to "1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea" have been extensively studied for their potential as kinase inhibitors, with particular emphasis on their applications in cancer therapy. These compounds exhibit potent activity against various cancer cell lines by inhibiting specific kinase pathways, which are crucial for cell proliferation and survival in cancerous cells. For instance, derivatives of urea, such as those synthesized with the aim of targeting PI3K/AKT signaling pathways, have shown significant activity against chronic myeloid leukemia (CML) cells, indicating their potential as lead molecules for further development in cancer treatment (Weiwei Li et al., 2019).

Synthesis and Structural Analysis

The synthesis and structural analysis of urea derivatives, including methods to enhance their selectivity and efficacy, are central to developing these compounds for scientific research applications. Research into the stereoselective synthesis of active metabolites, for instance, highlights the importance of structural precision in achieving desired biological activities. Such studies not only contribute to the understanding of how these compounds interact with biological targets but also aid in the refinement of synthesis processes for better yield and effectiveness (Zecheng Chen et al., 2010).

Biological Activities Beyond Cancer

Beyond their potential in cancer therapy, urea derivatives have been explored for various biological activities, including as antibacterial, antifungal, and anticonvulsant agents. This diversifies their applications in scientific research, offering pathways for the development of new therapeutic agents across a range of medical conditions. For example, N-alkyl substituted urea derivatives have demonstrated notable antibacterial and antifungal activities, underscoring their potential utility in addressing infectious diseases (Qing-Zhong Zheng et al., 2010).

properties

IUPAC Name

1-(6-morpholin-4-ylpyrimidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O3/c17-16(18,19)27-12-3-1-11(2-4-12)22-15(25)23-13-9-14(21-10-20-13)24-5-7-26-8-6-24/h1-4,9-10H,5-8H2,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISZJOYOLIXIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

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